molecular formula C23H18N4O B3010554 5-[2-(4-Methoxyphenyl)diazenyl]-2,4-diphenylpyrimidine CAS No. 339279-54-8

5-[2-(4-Methoxyphenyl)diazenyl]-2,4-diphenylpyrimidine

Cat. No.: B3010554
CAS No.: 339279-54-8
M. Wt: 366.424
InChI Key: YSPLDIPHKFXHJJ-RQZHXJHFSA-N
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Description

5-[2-(4-Methoxyphenyl)diazenyl]-2,4-diphenylpyrimidine is an organic compound that belongs to the class of azo compounds Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly as dyes and pigments

Preparation Methods

The synthesis of 5-[2-(4-Methoxyphenyl)diazenyl]-2,4-diphenylpyrimidine typically involves an azo-coupling reaction. This reaction is a type of electrophilic substitution where an aromatic amine reacts with a diazonium salt. The general synthetic route can be summarized as follows:

    Formation of Diazonium Salt: The process begins with the formation of a diazonium salt from an aromatic amine. For instance, 4-methoxyaniline can be diazotized using sodium nitrite and hydrochloric acid at low temperatures.

    Azo-Coupling Reaction: The diazonium salt is then reacted with a coupling component, such as 2,4-diphenylpyrimidine, in a suitable solvent like acetonitrile.

Chemical Reactions Analysis

5-[2-(4-Methoxyphenyl)diazenyl]-2,4-diphenylpyrimidine can undergo various chemical reactions, including:

Scientific Research Applications

5-[2-(4-Methoxyphenyl)diazenyl]-2,4-diphenylpyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[2-(4-Methoxyphenyl)diazenyl]-2,4-diphenylpyrimidine involves its interaction with molecular targets through the azo group. The azo bond can undergo cleavage under certain conditions, releasing reactive intermediates that can interact with biological molecules. The compound’s effects are mediated through pathways involving oxidative stress and enzyme inhibition .

Comparison with Similar Compounds

Similar compounds to 5-[2-(4-Methoxyphenyl)diazenyl]-2,4-diphenylpyrimidine include other azo compounds such as:

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and physical properties, making it suitable for specialized applications.

Properties

IUPAC Name

(2,4-diphenylpyrimidin-5-yl)-(4-methoxyphenyl)diazene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4O/c1-28-20-14-12-19(13-15-20)26-27-21-16-24-23(18-10-6-3-7-11-18)25-22(21)17-8-4-2-5-9-17/h2-16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSPLDIPHKFXHJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N=NC2=CN=C(N=C2C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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